molecular formula C19H20BrNO5S B6106910 4-methoxyphenyl 4-bromo-3-(1-piperidinylsulfonyl)benzoate

4-methoxyphenyl 4-bromo-3-(1-piperidinylsulfonyl)benzoate

Cat. No. B6106910
M. Wt: 454.3 g/mol
InChI Key: SFKVFTDUQIGMEH-UHFFFAOYSA-N
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Description

4-methoxyphenyl 4-bromo-3-(1-piperidinylsulfonyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPB or NS8593 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

MPB has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate the activity of ion channels, particularly the small-conductance calcium-activated potassium (SK) channels, which play a crucial role in the regulation of neuronal excitability and neurotransmitter release. MPB has also been studied for its potential use as a therapeutic agent for various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of MPB involves the modulation of SK channels, which are expressed in various regions of the brain and play a crucial role in the regulation of neuronal excitability and neurotransmitter release. MPB acts as a positive allosteric modulator of SK channels, increasing their activity and reducing neuronal excitability. This mechanism of action has been shown to have potential therapeutic applications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPB have been extensively studied in vitro and in vivo. In vitro studies have shown that MPB increases the activity of SK channels, reduces neuronal excitability, and enhances neurotransmitter release. In vivo studies have shown that MPB has anxiolytic, anticonvulsant, and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

MPB has several advantages for lab experiments, including its high potency, selectivity for SK channels, and low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of MPB, including the development of more potent and selective SK channel modulators, the investigation of its potential therapeutic applications for various neurological disorders, and the exploration of its effects on other ion channels and neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of MPB and to determine its potential side effects and toxicity in vivo.

Synthesis Methods

The synthesis of MPB involves a multi-step process that includes the reaction of 4-methoxyphenol with 4-bromo-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine and subsequent reaction with piperidine-1-sulfonic acid. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

(4-methoxyphenyl) 4-bromo-3-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5S/c1-25-15-6-8-16(9-7-15)26-19(22)14-5-10-17(20)18(13-14)27(23,24)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKVFTDUQIGMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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